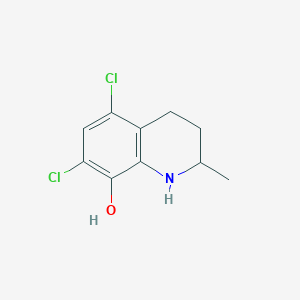

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol

Beschreibung

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is a halogenated tetrahydroquinoline derivative characterized by a partially saturated quinoline backbone substituted with chlorine atoms at positions 5 and 7, a methyl group at position 2, and a hydroxyl group at position 6. Its molecular formula is C₁₀H₁₁Cl₂NO (calculated from structural analogs in ). The compound’s planar structure (inferred from related quinoline derivatives in ) facilitates intermolecular hydrogen bonding, which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name |

5,7-dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h4-5,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQUXDPMJYZPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C(=C(C=C2Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Schiff Base Formation and Reduction

- Starting Materials : Salicylaldehyde derivatives react with 2-methyl-1,3-propanediamine under acidic conditions to form imine intermediates.

- Cyclization : The imine undergoes intramolecular cyclization in ethanol at 0°C, yielding a Schiff base.

- Reduction : Sodium borohydride (NaBH$$_4$$) or catalytic hydrogenation reduces the Schiff base to the tetrahydroquinoline scaffold. This step introduces the 2-methyl group and saturates the pyridine ring.

Key Conditions :

- Temperature: 0°C to room temperature

- Solvent: Ethanol or dichloromethane

- Yield: 35–40% after purification

Regioselective Chlorination

Chlorination at the 5- and 7-positions is achieved using chlorine gas in the presence of iodine as a catalyst, adapted from methods for 5,7-dichloro-8-hydroxyquinoline synthesis.

Chlorination Protocol

- Reaction Setup :

- Chlorination :

- Workup :

Outcome :

Functional Group Modifications

Hydroxyl Group Retention

The 8-hydroxy group is preserved during chlorination by maintaining acidic conditions (pH 2), preventing oxidation or side reactions.

Methyl Group Stability

The 2-methyl group remains intact under chlorination conditions due to the steric protection provided by the tetrahydroquinoline ring.

Alternative Synthetic Routes

One-Pot Cerium-Catalyzed Synthesis

A cerium(IV)-mediated method, inspired by dihydroquinolinone syntheses, offers a streamlined approach:

- Reagents :

- Ce(SO$$4$$)$$2$$ as an oxidant

- TEMPOH (2,2,6,6-tetramethylpiperidine-1-hydroxy) as a radical mediator

- Mechanism :

- Advantages :

Comparative Analysis of Methods

Challenges and Optimization

Byproduct Formation

Analyse Chemischer Reaktionen

Oxidation Reactions

The tetrahydroquinoline core undergoes dehydrogenation under acidic or catalytic conditions to form aromatic quinoline derivatives.

Key Findings :

-

Acidic conditions (e.g., HBr/AcOH) promote aromatization of the tetrahydroquinoline ring, yielding stable quinoline moieties .

-

Oxidative deprotection of methoxy groups under basic conditions generates hydroxyquinolines, though competing side reactions may occur .

Reduction Reactions

The compound participates in selective reductions targeting its chloro substituents or unsaturated bonds.

Key Findings :

-

Hydrogenation with cobalt catalysts selectively reduces aromatic rings while preserving chloro substituents .

-

Borane reagents reduce carbonyl intermediates to amines, enabling functionalization at the 3-position .

Substitution Reactions

Nucleophilic displacement of chlorine atoms or functional group interconversion has been demonstrated.

Key Findings :

-

Grignard reagents undergo 1,2-addition to carbonyl intermediates, enabling diaryl substitution at the 3- and 4-positions .

-

Carbamate protection of the amine group enhances stability during subsequent synthetic steps .

Deprotection and Functionalization

Controlled deprotection strategies enable selective modification of hydroxyl or amine groups.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Monohydroxy derivatives | 60–75% | |

| Acidic hydrolysis | 10% HCl, reflux | Free amine intermediates | 85% |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a tetrahydroquinoline structure with two chlorine atoms at positions 5 and 7 and a methyl group at position 2. This unique structure imparts distinct chemical properties that are crucial for its biological activity.

Medicinal Chemistry

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol has shown promise in drug development due to its potential anticancer and antimicrobial activities.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (human cervix carcinoma) and HT-29 (colorectal adenocarcinoma) cells. In a study involving a library of tetrahydroquinoline derivatives, compounds similar to this compound demonstrated notable antiproliferative activity against these cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 36 ± 4 |

| Similar Compound A | HT-29 | 0.027 ± 0.005 |

| Similar Compound B | A2780 | 0.019 ± 0.001 |

Antimicrobial Applications

The compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism of action is believed to involve the disruption of enzyme functions through metal ion binding.

Case Studies

In vitro studies have shown that the compound exhibits significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The binding affinity to essential metal ions enhances its efficacy as an antimicrobial agent .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Table 2: Industrial Uses

| Application | Description |

|---|---|

| Agrochemicals | Used in the synthesis of pesticides and herbicides due to its biological activity against pests. |

| Specialty Chemicals | Acts as a building block for creating high-performance materials with unique properties. |

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been suggested that the compound may exert its effects by binding to metal ions, which are critical enzyme cofactors. This binding can disrupt the normal function of enzymes, leading to antimicrobial and anticancer effects . Additionally, the compound’s ability to chelate metal ions may play a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs

The table below compares 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol with related compounds:

Functional Group Impact on Activity

- Halogenation : Chlorine/bromine at positions 5 and 7 enhances electrophilicity and binding affinity to biological targets (e.g., enzymes or DNA). The brominated analog (91b1) shows superior antitumor activity compared to cisplatin, suggesting halogen size influences potency ().

- Hydroxyl Group: The 8-OH group enables hydrogen bonding, critical for dimerization (as seen in 5,7-dichloroquinolin-8-ol; ) and interactions with cellular receptors.

Biologische Aktivität

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is a significant compound in the field of medicinal chemistry and pharmacology. This quinoline derivative exhibits diverse biological activities that make it a candidate for further research in therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H11Cl2NO

- CAS Number : 883549-04-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been suggested that this compound may bind to metal ions that serve as critical cofactors for enzymes. This interaction can disrupt normal enzymatic functions, leading to antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | ≤ 32 |

| Escherichia coli | Inhibitory | ≤ 16 |

| Candida albicans | Moderate inhibition | ≤ 64 |

These findings suggest that the compound could be a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in cancer research. Studies have reported its efficacy in inhibiting tumor cell proliferation:

| Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10 | |

| HeLa (cervical cancer) | 12 | |

| A549 (lung cancer) | 15 |

The anticancer activity is believed to stem from its ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .

Case Studies and Research Findings

A significant study explored the synthesis and biological evaluation of various tetrahydroquinoline derivatives including this compound. The study highlighted its superior activity compared to traditional chemotherapeutic agents like Doxorubicin .

Another investigation assessed the compound's effect on Kynurenine aminotransferase inhibition. The results indicated that it could modulate kynurenine levels in vivo, suggesting a neuroprotective role which may be beneficial in conditions like Huntington's disease and AIDS dementia .

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol?

Answer:

Structural characterization should employ a combination of NMR spectroscopy (¹H, ¹³C, and DEPT for functional group identification), FT-IR (to confirm hydroxyl and chloro groups), and mass spectrometry (HRMS for molecular weight validation). For crystallographic confirmation, X-ray diffraction is critical, as demonstrated in studies of similar tetrahydroquinoline derivatives . Key spectral benchmarks include:

- ¹H NMR : Resonances for the methyl group (~1.2–1.5 ppm), aromatic protons (~6.5–8.5 ppm), and hydroxyl proton (~5.0 ppm, exchangeable).

- ¹³C NMR : Peaks for the tetrahydroquinoline ring carbons (20–50 ppm) and aromatic carbons (110–150 ppm).

Basic: What are the optimized synthetic routes for this compound?

Answer:

The synthesis typically involves:

Hydrogenation of quinaldine derivatives under H₂/Pd-C to form the tetrahydroquinoline core.

Chlorination using SOCl₂ or PCl₃ at the 5,7-positions (controlled temperature: 60–80°C).

Hydroxylation at the 8-position via electrophilic substitution (e.g., B₂O₃/H₂SO₄).

Optimization requires inert atmospheres (N₂/Ar) and monitoring by TLC/HPLC to ensure >95% purity .

Basic: How can analytical methods ensure purity and quantify this compound in complex mixtures?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% formic acid (70:30).

- LC-MS : Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ at m/z 246.0 (calculated).

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values (C₁₀H₁₀Cl₂NO) .

Advanced: What methodologies elucidate the mechanism of action in biological systems?

Answer:

Enzyme inhibition assays : Screen against targets like nitric oxide synthase (nNOS) or kinases using fluorogenic substrates.

Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding affinities to receptors (e.g., GPCRs).

Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

Advanced: How do substituent modifications influence bioactivity in SAR studies?

Answer:

- Substituent variation : Compare analogues (e.g., 5,7-dibromo vs. dichloro) via cytotoxicity assays (MTT on HeLa cells).

- Positional effects : Replace the 2-methyl group with ethyl or cyclopropyl to assess steric/electronic impacts on target binding.

- QSAR modeling : Use CoMFA or HQSAR to correlate logP, polar surface area, and IC₅₀ values .

Advanced: How to resolve contradictions in synthetic yield data across studies?

Answer:

Apply Design of Experiments (DoE) to isolate critical factors (e.g., catalyst loading, temperature). For example:

- Response Surface Methodology (RSM) : Optimize chlorination conditions (time, reagent ratio).

- Failure Mode Analysis : Use LC-MS to identify byproducts (e.g., over-chlorinated derivatives) .

Basic: What in vitro assays evaluate the compound’s antimicrobial or anticancer activity?

Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli; report MIC (minimum inhibitory concentration).

- Anticancer : SRB assay for cell viability (IC₅₀ calculation) in MCF-7 or A549 lines. Include positive controls (e.g., doxorubicin) .

Advanced: How to assess environmental fate and ecotoxicity for this compound?

Answer:

Photodegradation studies : Expose to UV light (λ = 254 nm) and analyze degradation products via GC-MS.

Aquatic toxicity : Daphnia magna acute toxicity (48h LC₅₀).

Bioaccumulation : Measure logKₒw (octanol-water partition coefficient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.